molecular formula C15H15F2N3O4 B2566238 N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775351-94-4

N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2566238
CAS RN: 1775351-94-4
M. Wt: 339.299
InChI Key: BJJDWTXHUIPDDF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a broader class of chemicals utilized in synthesizing biologically active compounds. For instance, derivatives of similar structures have been synthesized for evaluating their antimicrobial, antiviral, and anticancer activities. These research efforts aim to discover new therapeutic agents that can address diverse health issues ranging from infectious diseases to cancer. The synthesis process often involves intricate chemical reactions that yield compounds with potential pharmacological activities, highlighting the compound's significance in medicinal chemistry research.

Molecular Docking and Theoretical Studies

The compound and its derivatives are subjects of molecular docking and theoretical studies to predict their interaction with biological targets. These studies utilize computational methods to estimate the affinity and mode of action of these compounds against specific proteins or enzymes. This approach is critical in drug discovery, allowing researchers to identify promising candidates for further investigation. Such studies contribute significantly to understanding the molecular basis of the compound's potential therapeutic effects.

Evaluation of Antiplasmodial Properties

Research has also focused on evaluating the antiplasmodial properties of compounds within the same family, aiming to combat malaria. Preliminary results suggest that certain structural modifications can enhance biological activity against the malaria parasite, Plasmodium falciparum. This line of research is crucial for developing new antimalarial agents, especially in the face of growing resistance to existing drugs.

Antihypertensive and Cardiovascular Research

Compounds with similar structures have been explored for their antihypertensive activity, showing potential as agents that can manage high blood pressure. This research is pivotal for cardiovascular health, offering insights into novel therapeutic strategies for hypertension, a leading risk factor for heart disease and stroke.

Contribution to Material Science

Beyond biomedical applications, these compounds have implications in material science, such as the development of hybrid networks and coatings. Their unique chemical properties are exploited to create materials with improved thermal stability and mechanical strength, demonstrating the compound's versatility across different scientific fields.

References

  • Mphahlele, M., Mmonwa, M. M., & Choong, Y. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Consensus Paper Details.

  • Bell, I. M., Gallicchio, S. N., Wood, M., et al. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Consensus Paper Details.

  • Amirani Poor, M., Darehkordi, A., Anary‐Abbasinejad, M., & Mohammadi, M. (2018). Gabapentin-base synthesis and theoretical studies of biologically active compounds. Journal of Molecular Structure. Consensus Paper Details.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4/c16-9-1-2-11(10(17)7-9)18-12(21)8-20-13(22)15(19-14(20)23)3-5-24-6-4-15/h1-2,7H,3-6,8H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDWTXHUIPDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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